molecular formula C10H16O2 B1660127 1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane CAS No. 72008-25-4

1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane

Cat. No.: B1660127
CAS No.: 72008-25-4
M. Wt: 168.23 g/mol
InChI Key: NSVFPEGYFRAXRT-UHFFFAOYSA-N
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Description

1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane is an organic compound with the molecular formula C10H16O2. It is a liquid at room temperature and is known for its unique structure, which includes both an ethoxy group and a 3-methylpent-1-en-4-yn-3-yl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylpent-1-en-4-yn-3-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the presence of other reagents. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol that shares a similar structure but lacks the ethoxy group.

    1-Ethoxy-1-[(3-methylbut-1-en-4-yn-3-yl)oxy]ethane: A compound with a similar backbone but different substituents.

Uniqueness

1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane is unique due to its combination of an ethoxy group and a 3-methylpent-1-en-4-yn-3-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6-10(5,7-2)12-9(4)11-8-3/h1,7,9H,2,8H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFPEGYFRAXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(C)(C=C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267933
Record name 3-(1-Ethoxyethoxy)-3-methyl-1-penten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72008-25-4
Record name 3-(1-Ethoxyethoxy)-3-methyl-1-penten-4-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72008-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Ethoxyethoxy)-3-methyl-1-penten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Penten-4-yne, 3-(1-ethoxyethoxy)-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By reacting ethyl vinyl ether with 3-methyl-4-penten-1-yn-3-ol in the manner of Example 1, the compound 1-ethoxy-1-[3-methyl-4-penten-1-yn-3-oxy]ethane was produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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